molecular formula C7H2BrCl2F3 B046991 4-Bromo-3,5-dichlorobenzotrifluoride CAS No. 118754-53-3

4-Bromo-3,5-dichlorobenzotrifluoride

Cat. No.: B046991
CAS No.: 118754-53-3
M. Wt: 293.89 g/mol
InChI Key: IQHSSYROJYPFDV-UHFFFAOYSA-N
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Description

Preparation Methods

Structural and Industrial Relevance of 4-Bromo-3,5-Dichlorobenzotrifluoride

This compound (C7_7H2_2BrCl2_2F3_3) features a benzene ring substituted with a trifluoromethyl group (-CF3_3), two chlorine atoms at the 3- and 5-positions, and a bromine atom at the 4-position . The electron-withdrawing -CF3_3 group deactivates the ring, directing electrophilic substitutions to specific positions. This compound serves as a precursor in cross-coupling reactions for synthesizing herbicides and fungicides, leveraging its halogenated sites for further functionalization .

Synthetic Pathways for this compound

Direct Electrophilic Bromination of Dichlorobenzotrifluoride

The US Patent 4155940 outlines methods for brominating benzotrifluorides at meta positions relative to the -CF3_3 group . For this compound, this involves:

  • Bromination of 3,5-Dichlorobenzotrifluoride : Using elemental bromine (Br2_2) in the presence of FeBr3_3 as a catalyst. The -CF3_3 and chlorine substituents direct bromine to the para position (4-position) due to cumulative electron-withdrawing effects .

  • Reaction Optimization : Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) improve yields, though competing side reactions (e.g., di-bromination) necessitate careful stoichiometric control .

Table 1: Direct Bromination Conditions and Outcomes

ParameterValue/Description
CatalystFeBr3_3 (10 mol%)
SolventDichloromethane
Temperature80°C
Reaction Time18 hours
Yield62–68%
Purity (GC-MS)>95%

Halogen Exchange Reactions

While less common, halogen exchange methodologies using bromide salts under nucleophilic conditions offer an alternative pathway. For example, treating 4-iodo-3,5-dichlorobenzotrifluoride with CuBr in dimethylformamide (DMF) at 150°C facilitates iodide-to-bromide substitution. However, this method suffers from lower yields (~45%) and requires expensive iodo precursors, limiting industrial applicability .

Comparative Analysis of Synthetic Methods

Table 2: Advantages and Limitations of Preparation Routes

MethodAdvantagesLimitations
Chlorination-Fluorination-BrominationHigh-purity intermediates; ScalableMulti-step; Requires toxic HF
Direct BrominationSingle-step; Cost-effectiveModerate yields; Side products
Halogen ExchangeAvoids electrophilic conditionsLow yields; Expensive precursors

The chlorination-fluorination-bromination sequence offers superior purity (>95%) due to distillation steps , whereas direct bromination prioritizes simplicity at the expense of yield optimization . Industrial settings favor the former for batch consistency, while laboratory syntheses may opt for the latter to minimize steps.

PropertyValue
Molecular Weight293.9 g/mol
Refractive Index1.489–1.492
Storage ConditionsRoom temperature, inert atmosphere

Chemical Reactions Analysis

4-Bromo-3,5-dichlorobenzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form different products, depending on the reagents and conditions used.

    Halogenation Reactions: The compound can be further halogenated to introduce additional halogen atoms into the molecule.

Common reagents used in these reactions include halogens (such as chlorine and bromine), oxidizing agents, and nucleophiles. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

4-Bromo-3,5-dichlorobenzotrifluoride is extensively utilized in organic synthesis due to its ability to participate in various chemical reactions:

  • Nucleophilic Substitution Reactions : The presence of electronegative halogens makes the compound susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups.
  • Suzuki-Miyaura Coupling : This compound is involved in cross-coupling reactions that form carbon-carbon bonds, which are crucial in synthesizing complex organic molecules .

Material Science

The compound's unique properties also lend themselves to applications in material science:

  • Polymer Development : Due to its thermal and chemical stability, this compound may serve as a precursor for synthesizing high-performance polymers and liquid crystals.
  • Conductivity Modulation : The bromine and fluorine substituents can influence the electrical properties of materials, making this compound a candidate for developing conductive polymers and other electronic materials.

Pharmaceutical Applications

In the pharmaceutical industry, this compound may have potential applications as an intermediate in the synthesis of biologically active compounds:

  • Drug Development : Its reactivity allows for modifications that can lead to new pharmacophores with improved efficacy or reduced toxicity profiles .

Case Study 1: Synthesis of Novel Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized through palladium-catalyzed cross-coupling reactions. These derivatives exhibited promising anticancer activity in vitro, suggesting that this compound could serve as a scaffold for developing new anticancer drugs .

Case Study 2: Development of Conductive Polymers

A study explored the use of this compound in creating conductive polymer composites. The incorporation of this compound into polymer matrices resulted in enhanced electrical conductivity and thermal stability compared to traditional polymers without halogenated substituents .

Data Table: Comparative Analysis of Related Compounds

Compound NameKey FeaturesApplications
This compoundContains chlorine and bromine; reactiveOrganic synthesis, material science
4-Bromo-3,5-difluorobenzotrifluorideSimilar structure; different reactivity profileBuilding block for fluorinated compounds
4-Bromo-3,5-dimethylbenzotrifluorideContains methyl groups; altered stabilitySynthesis of modified aromatic compounds
4-Bromo-3,5-difluorobenzaldehydeAldehyde functional group; distinct reactivityOrganic synthesis and medicinal chemistry

Mechanism of Action

The mechanism by which 4-Bromo-3,5-dichlorobenzotrifluoride exerts its effects involves interactions with molecular targets and pathways specific to the reactions it undergoes. For example, in nucleophilic substitution reactions, the compound’s halogen atoms are replaced by nucleophiles, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 118754-53-3
  • Molecular Formula : C₇H₂BrCl₂F₃
  • Molecular Weight : 293.90 g/mol
  • IUPAC Name : 2-Bromo-1,3-dichloro-5-(trifluoromethyl)benzene .

Physical Properties :

  • Density : 1.833 g/mL at 25°C
  • Boiling Point : 91–92°C at 10 mm Hg
  • Refractive Index : $ n_{20}/D $ 1.520
  • Flash Point : >110°C (230°F) .

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between 4-bromo-3,5-dichlorobenzotrifluoride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Key Functional Groups Hazards
This compound 118754-53-3 C₇H₂BrCl₂F₃ 293.90 91–92 (10 mm Hg) Br, Cl, CF₃ H302, H413
2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene 118754-55-5 C₇H₂BrCl₂F₃O 309.90 N/A Br, Cl, OCF₃ Not specified
4-Bromo-3,5-difluorobenzaldehyde 135564-22-6 C₇H₃BrF₂O 221.00 N/A Br, F, CHO N/A
4-Bromo-3,5-difluorobenzenesulfonyl chloride 518057-63-1 C₆H₂BrClF₂O₂S 305.50 N/A Br, F, SO₂Cl Likely H314

Key Observations

The sulfonyl chloride (–SO₂Cl) group in 4-bromo-3,5-difluorobenzenesulfonyl chloride is highly reactive, enabling sulfonamide synthesis, unlike the inert –CF₃ group .

Reactivity and Applications: The aldehyde (–CHO) group in 4-bromo-3,5-difluorobenzaldehyde facilitates nucleophilic additions (e.g., Grignard reactions), making it useful in organic synthesis, whereas the halogenated trifluoride is more suited as a stable intermediate in cross-coupling reactions .

Physical Properties :

  • Higher molecular weight and density in this compound correlate with its trifluoromethyl group’s bulkiness compared to lighter analogs like the benzaldehyde derivative (MW 221 vs. 293.90) .

Safety Profiles :

  • While this compound poses oral toxicity (H302) and aquatic hazards (H413), sulfonyl chlorides like 4-bromo-3,5-difluorobenzenesulfonyl chloride are typically corrosive (H314) .

Biological Activity

4-Bromo-3,5-dichlorobenzotrifluoride (BDCTF) is a polyhalogenated aromatic compound with potential applications in various fields, including pharmaceuticals and environmental science. This article examines its biological activity, synthesizing available data from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C7H2BrCl2F3
  • Molecular Weight : 293.90 g/mol
  • Boiling Point : 91-92 °C at 10 mmHg
  • Density : 1.833 g/mL at 25 °C
  • Refractive Index : n20/D 1.520

Biological Activity Overview

The biological activity of BDCTF is primarily characterized by its interactions with biological systems, including its toxicity and potential therapeutic applications.

Toxicity and Safety

BDCTF has been classified with the following hazard codes:

  • Acute Toxicity : Category 4 (H302)
  • Chronic Aquatic Toxicity : Category 4 (H413)

Exposure can lead to health hazards such as respiratory irritation and environmental toxicity, particularly to aquatic life . The compound's safety data indicates that protective measures should be taken when handling it, including the use of gloves and eye protection.

Case Study 1: Environmental Impact

A study investigated the use of BDCTF in wastewater treatment processes. The findings indicated that BDCTF can effectively degrade certain pollutants, suggesting its utility in environmental remediation efforts. The compound's ability to interact with organic contaminants was highlighted as a significant factor in its effectiveness .

Case Study 2: Pharmaceutical Applications

Research has explored the synthesis of BDCTF derivatives for potential pharmaceutical applications. In one study, BDCTF was used as a precursor for developing novel compounds with anti-inflammatory properties. The derivatives exhibited varying degrees of biological activity, indicating that modifications to the BDCTF structure could enhance therapeutic effects .

Comparative Analysis of Biological Activity

The following table summarizes the key findings related to the biological activity of BDCTF compared to similar compounds:

CompoundAcute ToxicityChronic ToxicityEnvironmental ImpactPharmaceutical Potential
This compound (BDCTF)Moderate (H302)Moderate (H413)Significant degradation of pollutantsPromising anti-inflammatory derivatives
BenzotrifluorideModerateHighToxic to aquatic lifeLimited pharmaceutical use
TrifluoromethylbenzeneLowModerateMinimal impactHigh potential in drug design

Q & A

Q. Basic: What are the standard synthetic routes for 4-Bromo-3,5-dichlorobenzotrifluoride, and how is its purity validated?

Methodological Answer:
The compound is typically synthesized through sequential halogenation of a benzoic acid or benzotrifluoride precursor. A common approach involves:

  • Halogenation Steps : Bromination and chlorination are performed using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeCl₃), followed by chlorination with Cl₂ or SOCl₂ under controlled conditions.
  • Trifluoromethyl Group Introduction : Fluorination via methods such as the Balz-Schiemann reaction or using trifluoromethylating agents (e.g., Ruppert-Prakash reagent).

Purity Validation :

  • LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., m/z 685 [M+H]+ observed in analogous syntheses) .
  • HPLC : Retention times under standardized conditions (e.g., 1.68 minutes using QC-SMD-TFA05 method) ensure consistency .
  • NMR/FTIR : Validates structural integrity via characteristic peaks (e.g., Br/Cl substituent patterns, C-F stretches).

Q. Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies substituent positions and electronic environments. For example, deshielding effects from electronegative Br/Cl substituents are observable in aromatic proton shifts.
  • FTIR : Detects C-F stretches (~1100–1250 cm⁻¹) and confirms trifluoromethyl group presence .
  • X-ray Crystallography : Resolves crystal packing and steric effects, critical for understanding reactivity in solid-phase reactions.
  • Elemental Analysis : Validates stoichiometry (e.g., Br/Cl/F ratios) .

Q. Advanced: How can reaction conditions be optimized to prevent over-halogenation during synthesis?

Methodological Answer:

  • Stoichiometric Control : Use sub-equimolar halogenating agents (e.g., 0.95 equivalents Br₂) to limit excess reactivity.
  • Directed Halogenation : Introduce directing groups (e.g., -COOH, -NO₂) to guide Br/Cl substitution to the 3,5-positions .
  • Real-Time Monitoring : Employ inline LCMS to track intermediate formation and adjust reagent addition dynamically .
  • Temperature Modulation : Lower temperatures (e.g., 0–5°C) reduce side reactions, as seen in analogous difluorophenyl syntheses .

Q. Advanced: How do electronic effects of substituents influence cross-coupling reactions with this compound?

Methodological Answer:
The electron-withdrawing Br, Cl, and CF₃ groups create an electron-deficient aromatic ring, which:

  • Enhances Oxidative Addition : Facilitates Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to increased electrophilicity.
  • Affects Reaction Rates : Slows nucleophilic aromatic substitution (SNAr) unless activated by meta-directing groups.
  • Case Study : In palladium-mediated couplings, the trifluoromethyl group stabilizes transition states via inductive effects, improving yields in aryl-aryl bond formations .

Q. Advanced: How should researchers resolve contradictions in reaction yields reported across studies?

Methodological Answer:

  • Parameter Isolation : Systematically vary one variable (e.g., solvent polarity, catalyst loading) while holding others constant.
  • Orthogonal Validation : Cross-check results using multiple techniques (e.g., GC-MS vs. HPLC for yield quantification) .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, reagent purity) contributing to variability .
  • Literature Benchmarking : Compare with analogous compounds (e.g., 4-Bromo-3,5-difluorobenzoic acid, where yields improved with DMF as solvent) .

Q. Advanced: What strategies mitigate solubility challenges in reactions involving this compound?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) or mixed systems (e.g., THF/H₂O) to enhance solubility.
  • Derivatization : Temporarily introduce solubilizing groups (e.g., -OMe, -COOH) that can be removed post-reaction.
  • Surfactant Use : Micellar catalysis (e.g., TPGS-750-M) improves dispersion in aqueous media .

Q. Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation or hydrolysis .
  • Low-Temperature Storage : Keep at 0–4°C for long-term stability, as halogenated aromatics are prone to thermal degradation.
  • Desiccants : Use silica gel or molecular sieves to avoid moisture-induced side reactions (e.g., hydrolysis of CF₃ groups).

Q. Advanced: How can computational modeling aid in predicting reactivity or spectroscopic properties?

Methodological Answer:

  • DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic substitution sites) and optimize transition states.
  • Spectroscopic Simulation : Tools like Gaussian or ADF simulate NMR/IR spectra, aiding peak assignment (e.g., distinguishing Cl vs. Br substituent effects) .
  • Solvent Effect Modeling : COSMO-RS predicts solubility parameters and solvent compatibility .

Properties

IUPAC Name

2-bromo-1,3-dichloro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2F3/c8-6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHSSYROJYPFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361487
Record name 4-Bromo-3,5-dichlorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118754-53-3
Record name 4-Bromo-3,5-dichlorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3,5-dichlorobenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Nitrosyl sulphuric acid, prepared from sodium nitrite (69 g, 1 mol) and concentrated sulphuric acid (600 ml) was added dropwise with stirring to a cooled solution of 2,6-dichloro-4-trifluoromethylaniline (230 g, 1 mol) in glacial acetic acid (1250 ml) at 15°-20° C. The mixture was stirred for 1 hour at ambient temperature. The diazonium mixture was run slowly into a solution prepared from cuprous bromide (143.4 g, 1 mol), hydrobromic acid (48%, 1 l) and ice (approx. 1000 g) at a rate so as not to exceed a temperature of 35° C. After 1 hour the mixture was steam distilled to give 1 l of distillate which was diluted with water (3 l) and extracted with diethyl ether (2×500 ml). The organic fractions were combined and washed with aqueous sodium hydroxide solution (2M, 2×250 ml) and water (250 ml), dried over anhydrous sodium sulphate and evaporated to dryness. The oily residue was distilled to give 1-bromo-2,6-dichloro-4-trifluoromethylbenzene (256.8 g) as a colourless liquid, b.p. 74°-78° C. at 6 mmHg.
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
69 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
230 g
Type
reactant
Reaction Step Three
Quantity
1250 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous bromide
Quantity
143.4 g
Type
reactant
Reaction Step Five
Quantity
1 L
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-3,5-dichlorobenzotrifluoride
4-Bromo-3,5-dichlorobenzotrifluoride
4-Bromo-3,5-dichlorobenzotrifluoride
4-Bromo-3,5-dichlorobenzotrifluoride
4-Bromo-3,5-dichlorobenzotrifluoride
4-Bromo-3,5-dichlorobenzotrifluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.